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Compound of Interest

Tert-butyl 4-(2-
Compound Name: aminoethyl)piperazine-1-
carboxylate
Cat. No.: B067752
\ S

An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS
192130-34-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-(2-aminoethyl)piperazine-1-
carboxylate, a key bifunctional building block in modern medicinal chemistry. We will delve into
its synthesis, reactivity, analytical characterization, and strategic applications in drug discovery,
with a focus on providing field-proven insights and actionable protocols.

Core Chemical Identity and Properties

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, registered under CAS number 192130-
34-0, is a synthetic organic compound featuring a piperazine core.[1][2] This structure is
strategically engineered with two key functionalities that enable its utility in multi-step synthesis:

o A Boc-Protected Secondary Amine: The tert-butoxycarbonyl (Boc) group on one of the
piperazine nitrogens serves as a robust protecting group. This allows for selective reactions
at the other nitrogen centers without interference. The Boc group can be reliably removed
under acidic conditions when desired.

e A Primary Aminoethyl Group: The ethylamine side chain provides a nucleophilic primary
amine, which is readily available for a variety of coupling reactions, most notably amide bond
formation.[2]
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This dual functionality makes it an invaluable linker and scaffold component for assembling

more complex molecules.[2]

Nomenclature and Physicochemical Data

The compound is known by several synonyms, which are important to recognize when

searching chemical databases and literature.[1][3][4]

Parameter Value Source(s)
CAS Number 192130-34-0 [1][2]
tert-butyl 4-(2-
IUPAC Name aminoethyl)piperazine-1- [1]
carboxylate
1-Boc-4-(2-
aminoethyl)piperazine; 4-N-(2-
Synonyms ) Yhpip ( [11[3]
Aminoethyl)-1-N-Boc-
piperazine
Molecular Formula C11H23Ns02 [1]
Molecular Weight 229.32 g/mol [1]
White to off-white solid or
Appearance colorless to light yellow clear [2]
liquid
Soluble in polar organic
Solubility solvents (e.g., Methanol, DCM, [2]
DMF)
Boiling Point 319.4 £ 32.0 °C (Predicted) [5]
Density 1.056 + 0.06 g/cm? (Predicted) [5]

Synthesis and Purification

The synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is typically achieved

through the mono-N-alkylation of N-Boc-piperazine. The primary challenge in this synthesis is
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to achieve selective mono-alkylation and avoid the di-alkylation byproduct. Acommon and
effective strategy involves the reaction of N-Boc-piperazine with a protected 2-haloethylamine
equivalent, followed by deprotection of the ethylamine moiety.

Below is a representative, field-proven protocol for its synthesis.

Representative Synthesis Protocol: Alkylation of N-Boc-
Piperazine

This two-step procedure involves the initial reaction with 2-chloroethylamine hydrochloride
followed by in-situ or subsequent basification to yield the free primary amine.

Step 1: N-Alkylation

o Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an
inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-piperazine (1.0 eq) and 2-
chloroethylamine hydrochloride (1.1 eq) in a suitable polar aprotic solvent such as
acetonitrile or DMF.

o Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2COs, 2.5 eq)
or diisopropylethylamine (DIPEA, 2.5 eq), to the mixture. The base is critical for scavenging
the HCI generated and neutralizing the hydrochloride salt of the alkylating agent.

e Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The elevated temperature is
necessary to drive the Sn2 reaction to completion.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting N-
Boc-piperazine.

Step 2: Work-up and Purification

e Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature.
If a solid precipitate (inorganic salts) is present, filter it off.

o Extraction: Dilute the filtrate with water and extract the product into an organic solvent like
ethyl acetate or dichloromethane (DCM).
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» Washing: Wash the combined organic layers sequentially with water and brine to remove any
remaining inorganic salts and DMF.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate the solvent under reduced pressure to obtain the crude product.

« Purification: Purify the crude residue by silica gel column chromatography, typically using a
gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
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Step 1: N-Alkylation
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Caption: Synthetic workflow for CAS 192130-34-0.
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Chemical Reactivity and Applications in Drug
Development

The primary value of this compound lies in its utility as a heterobifunctional linker. The primary
amine serves as a reactive handle for covalent modification, while the Boc-protected amine
allows for future deprotection and further functionalization.

Core Application: Amide Bond Formation

The most common reaction involving the primary amine of this molecule is amide bond
formation with a carboxylic acid. This is a cornerstone reaction in the synthesis of
pharmaceuticals and other complex organic molecules.

This protocol is widely used due to its efficiency, mild conditions, and the suppression of side
reactions.

e Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the
carboxylic acid (1.0 eq), tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.1 eq), and
1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

o Base Addition: Add a non-nucleophilic base, typically DIPEA (2.5 eq), to the mixture.

o Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. The low temperature helps to
control the reaction rate and minimize side reactions.

o Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

e Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a
standard aqueous work-up as described in the synthesis section (Section 2.1, Step 2).

« Purification: Purify the resulting amide product by silica gel chromatography.
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Caption: General amide coupling reaction workflow.

Core Application: Boc-Deprotection

Once the primary amine has been functionalized, the Boc group can be removed to reveal the
secondary piperazine amine for subsequent reactions.

» Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable organic solvent such
as dichloromethane (DCM) or 1,4-dioxane.

e Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM
(typically 25-50% v/v) or a solution of 4M HCI in dioxane.

o Reaction: Stir the mixture at room temperature for 1-4 hours.
e Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
o Work-up:

o For TFA: Concentrate the reaction mixture under reduced pressure to remove the excess
TFA and solvent. The product is typically obtained as a TFA salt.

o For HCl/dioxane: The product often precipitates as the hydrochloride salt. It can be
isolated by filtration or by concentrating the solvent.

o Neutralization (Optional): To obtain the free amine, dissolve the resulting salt in water, basify
the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the free
amine into an organic solvent.
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Advanced Application: Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACS) are an emerging class of therapeutic agents that
co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]
A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the
target protein, and the other binds to an E3 ubiquitin ligase.

The piperazine motif is frequently incorporated into PROTAC linkers to enhance solubility and
provide a rigid, well-defined scaffold.[6] tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
is an ideal building block for this purpose. Its primary amine can be coupled to one of the
ligands, and after Boc-deprotection, the secondary piperazine amine can be coupled to the
other ligand, completing the PROTAC structure.

PROTAC Molecule

Piperazine Linker . binds .
' |
Warhead Ligand [ty erom CAS 192130-34-03 E3 Ligand E3 Ligase
Target Protein
(POI)

Click to download full resolution via product page

Caption: Role of the piperazine linker in a PROTAC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the
compound.

* 'H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum will show
characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for
the methylene protons on the piperazine ring and the ethyl side chain. The exact chemical
shifts and multiplicities can be found in spectral databases.[7]
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e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will display
signals corresponding to the unique carbon atoms in the molecule, including the quaternary
carbon and methyl carbons of the Boc group, and the various methylene carbons of the
piperazine and ethyl groups.[1]

o Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically
show a prominent peak for the protonated molecule [M+H]* at m/z 230.1.[1]

Biological Activity Context

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate is not designed or intended to have
intrinsic biological activity. Its role in drug development is that of a structural component or
linker. The piperazine heterocycle itself is a common motif in many biologically active
compounds, often contributing to favorable pharmacokinetic properties such as improved
solubility and cell permeability. However, this specific, protected derivative is valued for its
chemical reactivity and utility in synthesis rather than for any direct interaction with biological
targets.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate
precautions.[1]

e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
e Precautionary Measures:
o Wear protective gloves, eye protection, and face protection.
o Use in a well-ventilated area.

o In case of contact with skin or eyes, rinse immediately with plenty of water.
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Always consult the material safety data sheet (MSDS) from the supplier before handling this
chemical.

Conclusion

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) is a highly versatile
and valuable building block for researchers in drug discovery and medicinal chemistry. Its well-
defined bifunctional nature, with an accessible primary amine and a protected secondary
amine, provides a reliable platform for the systematic construction of complex molecules. Its
demonstrated utility in forming stable amide bonds and its incorporation into advanced
therapeutic modalities like PROTACs underscore its importance in the development of next-
generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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